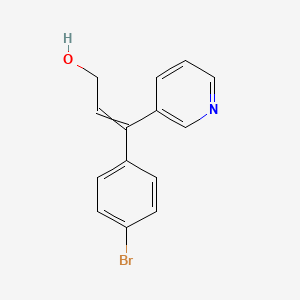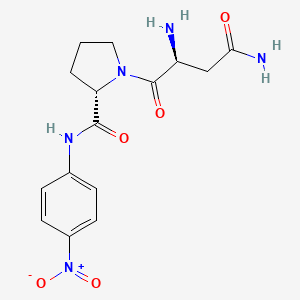
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- is a compound that combines the structural features of L-prolinamide and L-asparagine with a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- typically involves the amidation of L-proline and L-asparagine with a nitrophenyl group. One common method includes the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions to form N-aryl-L-prolines. This intermediate then undergoes amidation via a two-stage, one-pot reaction involving thionyl chloride and amines to yield the final product .
Industrial Production Methods
Industrial production of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- can be achieved through biocatalytic processes. For instance, the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been described. This method employs immobilized enzyme variants to achieve high conversion rates and excellent optical purity .
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, with studies indicating its cytotoxic activities against various human carcinoma cell lines.
Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biocatalysis: Employed in enzyme-catalyzed reactions to achieve high specificity and yield.
Mechanism of Action
The mechanism of action of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- involves its interaction with cellular targets, leading to cytotoxic effects. The nitrophenyl group is crucial for its biological activity, as it can undergo redox reactions that generate reactive oxygen species, leading to cell damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-L-prolinamide
- N-(4-nitrophenyl)-L-asparagine
Uniqueness
L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- is unique due to its combined structural features of L-prolinamide and L-asparagine with a nitrophenyl group. This combination enhances its biological activity and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90145-75-8 |
|---|---|
Molecular Formula |
C15H19N5O5 |
Molecular Weight |
349.34 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H19N5O5/c16-11(8-13(17)21)15(23)19-7-1-2-12(19)14(22)18-9-3-5-10(6-4-9)20(24)25/h3-6,11-12H,1-2,7-8,16H2,(H2,17,21)(H,18,22)/t11-,12-/m0/s1 |
InChI Key |
WVTZCLDFNFVJLN-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


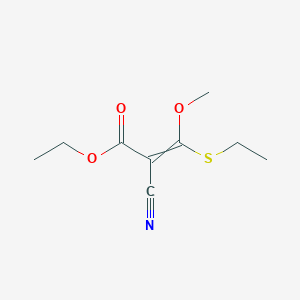
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
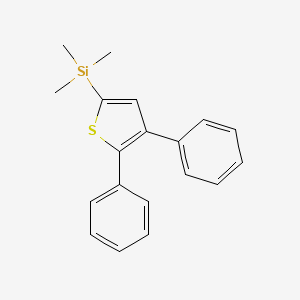
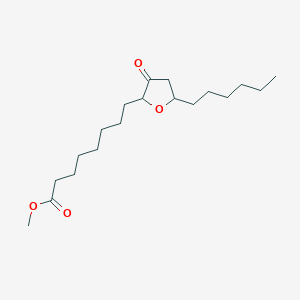
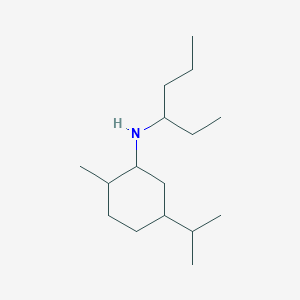
![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)
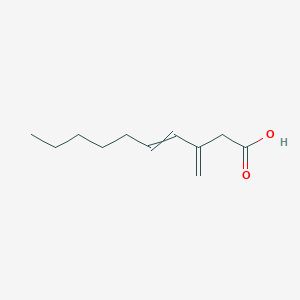
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)

